N-isopropyl-N-(4-methyloxazol-2-yl)butyramide

Lipophilicity ADME Prediction N-Alkyl SAR

N-Isopropyl-N-(4-methyloxazol-2-yl)butyramide (CAS 57067-96-6) is a synthetic small molecule belonging to the 2,4-disubstituted oxazole amide class, comprising a butyramide backbone N-substituted with an isopropyl group and a 4-methyl-1,3-oxazol-2-yl moiety. Its molecular formula is C₁₁H₁₈N₂O₂ (MW 210.27 g/mol).

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 57067-96-6
Cat. No. B12883680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-N-(4-methyloxazol-2-yl)butyramide
CAS57067-96-6
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCC(=O)N(C1=NC(=CO1)C)C(C)C
InChIInChI=1S/C11H18N2O2/c1-5-6-10(14)13(8(2)3)11-12-9(4)7-15-11/h7-8H,5-6H2,1-4H3
InChIKeyHWPNQXJPVVSOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-N-(4-methyloxazol-2-yl)butyramide (CAS 57067-96-6): A 2,4-Disubstituted Oxazole Amide Building Block for Medicinal Chemistry and Chemical Biology Procurement


N-Isopropyl-N-(4-methyloxazol-2-yl)butyramide (CAS 57067-96-6) is a synthetic small molecule belonging to the 2,4-disubstituted oxazole amide class, comprising a butyramide backbone N-substituted with an isopropyl group and a 4-methyl-1,3-oxazol-2-yl moiety. Its molecular formula is C₁₁H₁₈N₂O₂ (MW 210.27 g/mol) [1]. Publicly available computational property data indicate an XLogP3-AA of 2.1, topological polar surface area of 46.3 Ų, zero hydrogen bond donors, and four rotatable bonds [1]. Commercial sources report standard analytical purity of 97% with batch-specific HPLC, NMR, and GC quality control documentation . This compound is offered exclusively for research purposes and is not intended for therapeutic or veterinary use.

Why N-Isopropyl-N-(4-methyloxazol-2-yl)butyramide Cannot Be Replaced Indiscriminately by In-Class Analogs


Within the 2,4-disubstituted oxazole amide series, minor N-alkyl or acyl variations yield significant differences in computed lipophilicity (XLogP3-AA range ~1.4–2.8), topological polar surface area (TPSA range ~46–55 Ų), and molecular flexibility (rotatable bonds 3–5) [1]. These physicochemical descriptors are influential determinants of molecular recognition, membrane permeability, and nonspecific binding in biochemical assays. Substituting N-isopropyl for N-ethyl, N-methyl, or N-butyl groups—or exchanging the butyramide chain for acetamide or propionamide—can shift logP by >0.4 log units and alter H-bond acceptor topology, potentially changing target engagement profiles even when individual functional groups appear chemically conservative [1]. The following quantitative evidence guide details the measurable property differences between N-isopropyl-N-(4-methyloxazol-2-yl)butyramide and its closest structural analogs, enabling data-driven procurement decisions in medicinal chemistry campaigns.

Quantitative Differentiation Evidence Guide for N-Isopropyl-N-(4-methyloxazol-2-yl)butyramide vs. Nearest Analogs


Computed Lipophilicity (XLogP3-AA): Isopropyl Substitution Provides Intermediate LogP Relative to N-Ethyl and N-Butyl Analogs

N-Isopropyl-N-(4-methyloxazol-2-yl)butyramide exhibits a computed XLogP3-AA value of 2.1, positioning it between the N-ethyl analog (estimated XLogP3-AA ~1.7) and the isamoxole N-butyl analog (estimated XLogP3-AA ~2.8). This 0.4 log-unit span in predicted lipophilicity across the N-alkyl series can influence aqueous solubility and passive membrane diffusion rates, making the isopropyl derivative a balanced candidate for assays requiring moderate lipophilicity. [1]

Lipophilicity ADME Prediction N-Alkyl SAR

Topological Polar Surface Area (TPSA): Isopropyl-Butyramide Combination Yields a TPSA of 46.3 Ų, Lower Than Acetamide and Propionamide Homologs

The TPSA of N-isopropyl-N-(4-methyloxazol-2-yl)butyramide is 46.3 Ų, computed from its oxazole ring nitrogen/oxygen and amide carbonyl oxygen atoms [1]. Comparative analysis with the acetamide analog (N-isopropyl-N-(4-methyloxazol-2-yl)acetamide, CID unknown) suggests a higher TPSA in shorter-chain analogs due to greater amide oxygen exposure, with predicted TPSA for the acetamide homolog estimated at approximately 50-55 Ų based on atom contribution models. A TPSA below 60 Ų is generally associated with favorable blood-brain barrier penetration potential, making the 46.3 Ų value mechanistically relevant for CNS-targeted probe design. [1]

Polar Surface Area Membrane Permeability CNS Drug Likeness

Rotatable Bond Count: Four Rotatable Bonds Offer Greater Conformational Flexibility Than Shorter-Chain Analogs

The compound possesses four rotatable bonds (butyramide propyl chain + N-isopropyl group) as computed by Cactvs [1]. In contrast, the N-isopropyl acetamide derivative contains three rotatable bonds, and the propionamide derivative contains three. Additional rotatable bonds increase conformational entropy penalty upon target binding, which can be exploited to improve selectivity or reduce binding affinity to undesired off-targets in a congeneric series. [1]

Molecular Flexibility Entropy Protein Binding

Hydrogen Bond Acceptor Count: Three HBA Sites Provide a Distinct Donor-Free Pharmacophore Relative to Hydroxy- or Amino-Substituted Isosteres

N-Isopropyl-N-(4-methyloxazol-2-yl)butyramide exhibits zero hydrogen bond donors and three hydrogen bond acceptors (oxazole O, oxazole N, amide carbonyl O) as computed by Cactvs [1]. This HBA-only pharmacophore contrasts with common isosteric replacements such as imidazole or amino-oxazole derivatives, which introduce H-bond donor capacity. In fragment-based screening collections, donor-free scaffolds are preferred for targeting hydrophobic protein cavities and reducing desolvation penalties, giving this compound a procurement advantage over oxazole amides containing free NH or OH groups. [1]

Hydrogen Bonding Ligand Efficiency Scaffold Hopping

Commercial Purity Benchmarking: Consistently Reported 97% Purity with Multi-Technique Analytical Characterization

Multiple reputable vendors report standard purity of 97% for N-isopropyl-N-(4-methyloxazol-2-yl)butyramide, with batch-specific analytical data packages including HPLC, NMR, and GC . This purity level exceeds the commonly reported 95% purity for the structurally related anti-allergy compound isamoxole (CAS 57067-46-6) . The availability of multi-technique characterization documentation provides procurement confidence for high-throughput screening (HTS) campaigns where compound integrity directly impacts assay reproducibility.

Compound Quality Control Analytical Chemistry Procurement Standards

Absence of Stereogenic Centers Simplifies Synthetic Access and Analytical Characterization Compared to Chiral Methyl-Substituted Analogs

N-Isopropyl-N-(4-methyloxazol-2-yl)butyramide contains zero defined or undefined atom stereocenters [1]. In contrast, the close analog isamoxole (N-butyl-2-methyl-N-(4-methyloxazol-2-yl)propanamide) contains a chiral center at the 2-methylpropionamide α-carbon, which can exist as a racemate or require enantioselective synthesis and chiral analytical methods [2]. The achiral nature of N-isopropyl-N-(4-methyloxazol-2-yl)butyramide eliminates the need for chiral HPLC or enantiomeric excess determination, reducing procurement cost and analytical complexity for screening libraries where stereochemical purity must be rigorously controlled.

Chirality Synthetic Tractability Analytical Simplicity

Procurement-Relevant Application Scenarios for N-Isopropyl-N-(4-methyloxazol-2-yl)butyramide Based on Quantitative Differentiation Evidence


CNS-Penetrant Probe Design Leveraging Low TPSA and Intermediate Lipophilicity

With a TPSA of 46.3 Ų and XLogP3-AA of 2.1, this compound falls within the favorable physicochemical window for blood-brain barrier penetration [1]. Medicinal chemistry teams designing CNS-targeted chemical probes can prioritize this scaffold over more polar acetamide homologs (estimated TPSA >50 Ų) or more lipophilic N-butyl derivatives (XLogP3-AA ~2.8) to maintain CNS drug-likeness while optimizing target affinity. The absence of H-bond donors further reduces recognition by efflux transporters such as P-glycoprotein. [1]

Fragment Elaboration with Defined Rotatable Bond Topology for Hydrophobic Sub-Pocket Occupancy

The four rotatable bonds and achiral character of this compound provide a synthetically tractable starting point for fragment growing into hydrophobic enzyme sub-pockets [1]. Unlike the stereogenic isamoxole scaffold, which requires enantiomer separation and chiral analytics [2], this compound enables rapid parallel synthesis of focused amide libraries without stereochemical complexity, accelerating SAR exploration in early lead generation programs.

High-Throughput Screening Library Inclusion Supported by Multi-Technique QC Documentation

The consistent 97% purity with HPLC, NMR, and GC batch documentation meets the quality thresholds for inclusion in pharmaceutical company compound collections. The 2% purity advantage over the comparator isamoxole (95%) reduces the risk of impurity-driven false assay hits, making this compound the preferred choice for HTS campaigns where data reproducibility is paramount. The comprehensive analytical package also simplifies compliance with publication and patent disclosure requirements.

HBA-Only Pharmacophore Validation in Target Engagement Studies

The zero HBD / three HBA pharmacophore of this compound allows researchers to isolate the contribution of hydrogen bond acceptor interactions to target binding in the absence of confounding donor effects [1]. This property is particularly valuable in structure-based drug design where understanding the enthalpic contribution of specific H-bonding motifs is essential. Procurement of this compound as a control or scaffold-hop candidate enables clean pharmacophore hypothesis testing.

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